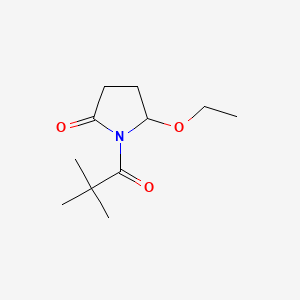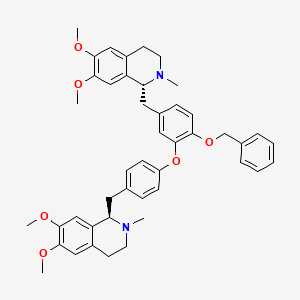
(1-(Pyridin-3-yl)piperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(Pyridin-3-yl)piperidin-4-yl)methanol” is a chemical compound with the CAS Number: 1619264-47-9. It has a molecular weight of 192.26 and its IUPAC name is (1-(pyridin-3-yl)piperidin-4-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h1-2,5,8,10,14H,3-4,6-7,9H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at room temperature . .Applications De Recherche Scientifique
Chemical Inhibitors in Drug Metabolism
One significant area of application involves the use of chemical inhibitors to study drug metabolism by hepatic Cytochrome P450 (CYP) enzymes. Chemical inhibitors help decipher the involvement of specific CYP isoforms in drug metabolism, predicting drug-drug interactions. Compounds with structures similar to "(1-(Pyridin-3-yl)piperidin-4-yl)methanol" serve as selective inhibitors for various CYP isoforms, aiding in the understanding of metabolism-based drug interactions (Khojasteh et al., 2011).
Marker for Insulating Paper Degradation
In the field of electrical engineering, methanol has been investigated as a marker for the degradation of insulating paper in transformers. The identification of methanol in transformer oil indicates the condition of solid insulation, making it a crucial aspect of maintaining transformer health and efficiency (Jalbert et al., 2019).
Chemistry and Properties of Pyridine Derivatives
The chemistry of compounds containing pyridine structures, like "(1-(Pyridin-3-yl)piperidin-4-yl)methanol", is fascinating due to their variable chemical and physical properties. These compounds are used in creating complex compounds with specific spectroscopic, structural, magnetic, biological, and electrochemical properties, indicating their broad applicability in chemical synthesis and analysis (Boča et al., 2011).
Hydrogen Production from Methanol
Methanol serves as a hydrogen carrier, offering a pathway for producing high-purity hydrogen through various thermochemical conversion processes. This application is vital for developing sustainable energy solutions, where copper-based catalysts are commonly used for their selectivity towards CO2 over CO in hydrogen production (García et al., 2021).
Methanol Synthesis and Applications
Methanol synthesis, particularly from carbon dioxide and hydrogen, is crucial for various industrial applications, including as a fuel or chemical feedstock. The catalytic processes involved in methanol synthesis, chemical equilibria, and the use of methanol as a peaking fuel in power stations highlight its importance in both chemical and energy sectors (Cybulski, 1994).
Safety And Hazards
Propriétés
IUPAC Name |
(1-pyridin-3-ylpiperidin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h1-2,5,8,10,14H,3-4,6-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPMCGAGLJMXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284617 |
Source


|
| Record name | 4-Piperidinemethanol, 1-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyridin-3-yl)piperidin-4-yl)methanol | |
CAS RN |
1619264-47-9 |
Source


|
| Record name | 4-Piperidinemethanol, 1-(3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1619264-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinemethanol, 1-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

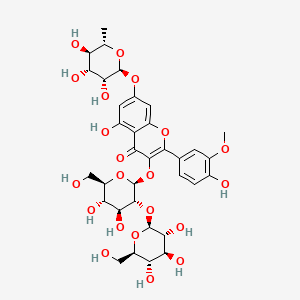
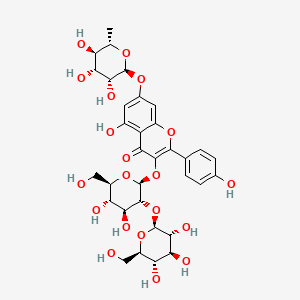


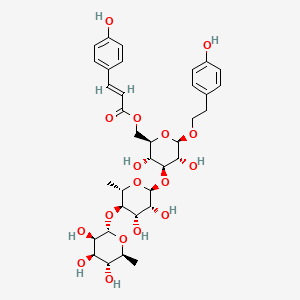
![Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI)](/img/no-structure.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)




